molecular formula C20H18ClNO4 B1149519 ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate CAS No. 1197236-86-4

ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate

Cat. No.: B1149519
CAS No.: 1197236-86-4
M. Wt: 372
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Description

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with benzyloxy, chloro, and methoxy groups, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

1197236-86-4

Molecular Formula

C20H18ClNO4

Molecular Weight

372

Synonyms

ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a strong acid catalyst.

    Benzyloxy Group Addition: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(benzyloxy)-4-chloroquinoline-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    Ethyl 7-(benzyloxy)-6-methoxyquinoline-3-carboxylate: Lacks the chloro group, which may influence its reactivity and binding properties.

    Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxamide: Contains an amide group instead of an ester, which can alter its chemical and biological properties.

Uniqueness

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate is unique due to the specific combination of substituents on the quinoline core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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